molecular formula C22H22ClN3O B4997722 1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride

1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride

Cat. No. B4997722
M. Wt: 379.9 g/mol
InChI Key: SIIYLCIESMROJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPEI and is a benzimidazole derivative.

Mechanism of Action

The mechanism of action of BPEI is not fully understood. However, it is believed that BPEI exerts its effects by inhibiting the proliferation of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BPEI has been found to have minimal toxicity in vitro and in vivo studies. In addition, BPEI has been shown to induce apoptosis in cancer cells and disrupt bacterial and fungal cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using BPEI in lab experiments is its relatively simple synthesis method and high purity product yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of BPEI. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug delivery system for targeted cancer therapy. Additionally, BPEI could be further developed as an antibacterial and antifungal agent for the treatment of infectious diseases.
Conclusion:
In conclusion, 1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has shown potential in various scientific research applications. Its relatively simple synthesis method and high purity product yield make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis method of BPEI involves the reaction of 1,2-phenylenediamine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with 2-phenoxyethanol to obtain BPEI hydrochloride. The synthesis process is relatively simple and yields a high purity product.

Scientific Research Applications

BPEI has shown potential in various scientific research applications, including cancer therapy, antibacterial activity, and antifungal activity. In cancer therapy, BPEI has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BPEI has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BPEI has shown antifungal activity against Candida albicans.

properties

IUPAC Name

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O.ClH/c23-22-24(15-16-26-19-11-5-2-6-12-19)20-13-7-8-14-21(20)25(22)17-18-9-3-1-4-10-18;/h1-14,23H,15-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYLCIESMROJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCOC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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